6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide
Overview
Description
6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C8H7FN4O and a molecular weight of 194.17 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its imidazo[1,2-a]pyridine core structure, which is substituted with a fluoro group at the 6-position and a carbohydrazide group at the 2-position .
Biochemical Analysis
Biochemical Properties
6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrazidic NH and NH2 groups, which are crucial in various biochemical pathways . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the conformation and activity of the target biomolecules.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes . These changes can result in altered cellular functions, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At high doses, this compound can induce toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . These interactions can affect metabolic fluxes and the levels of specific metabolites, which are important for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, which are critical for its biological activity. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interaction with target biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the reaction of 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the carbohydrazide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine-2-carboxylic acids, while reduction can produce imidazo[1,2-a]pyridine-2-carbohydrazides with modified functional groups .
Scientific Research Applications
6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The fluoro group and carbohydrazide moiety play crucial roles in its binding affinity and activity . Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: Similar structure with a bromo group instead of a fluoro group.
6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide: Contains a chloro group at the 6-position.
6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide: Features an iodo group at the 6-position.
Uniqueness
6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This influences its reactivity, binding affinity, and overall biological activity compared to its halogenated counterparts .
Properties
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGROIUUKDEOFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191504 | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135282-88-0 | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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